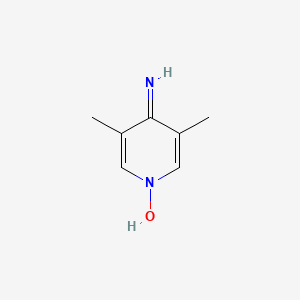

4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE

Description

The exact mass of the compound 1-Hydroxy-3,5-dimethylpyridin-4-imine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,5-dimethylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEGLEZWTMEYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C(C1=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313547 | |

| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76139-65-6 | |

| Record name | NSC272272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Audience: Researchers, scientists, and drug development professionals.

Introduction

The systematic evaluation of physicochemical properties is a cornerstone of modern drug discovery and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately influence its therapeutic efficacy and safety. This document outlines the key physicochemical parameters for the characterization of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and provides standardized experimental protocols for their determination.

Data Summary

A comprehensive physicochemical profile is essential for understanding the behavior of a potential drug candidate. The following table summarizes the critical parameters for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

| Property | Value | Method of Determination |

| Molecular Weight ( g/mol ) | - | Calculation |

| Melting Point (°C) | - | Capillary Method |

| Boiling Point (°C) | - | Thiele Tube Method |

| Solubility (mg/mL) | - | Shake-Flask Method |

| pKa | - | Potentiometric Titration |

| LogP (Octanol-Water) | - | Shake-Flask Method |

Experimental Protocols

Accurate and reproducible experimental data is fundamental to the characterization of a new chemical entity. The following sections detail the methodologies for determining the key physicochemical properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[1][2][3][4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.[1][2]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[2][3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[1][5]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range is the melting point of the compound.[1][4]

-

Heating Rate: A slow heating rate of 1-2°C per minute is crucial for an accurate determination, especially near the expected melting point.[1][2]

Solubility Determination

Solubility, particularly aqueous solubility, is a critical factor influencing a drug's absorption and bioavailability.[6]

Methodology: Shake-Flask Method [7]

-

Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[7]

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

pKa Determination

The acid dissociation constant (pKa) is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. It is a critical parameter for predicting a drug's behavior in different physiological environments.

Methodology: Potentiometric Titration [8]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration.[8]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is monitored using a calibrated pH meter.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[8][9][10] For improved accuracy, multiple titrations should be performed.[8]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[11]

Methodology: Shake-Flask Method [11][12]

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.

-

Equilibration: The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.[12]

-

Phase Separation: The octanol and aqueous layers are separated.

-

Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Visualizations

Diagrams are provided to illustrate key experimental workflows and the logical relationships in drug development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. lifechemicals.com [lifechemicals.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Spectroscopic Analysis of 4-Amino-3,5-dimethylpyridine-1-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-amino-3,5-dimethylpyridine-1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a plausible synthetic route and presents expected spectroscopic characteristics based on the analysis of structurally related compounds. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of compounds.

Synthetic Pathway

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide can be envisioned as a three-step process starting from 3,5-dimethylpyridine. The proposed pathway involves N-oxidation, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amine.

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of 4-amino-3,5-dimethylpyridine-1-oxide. These values are predictions based on known spectral data of analogous compounds, including aminopyridines, dimethylpyridines, and their N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.8 - 8.2 | Singlet | - |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -CH₃ (at C3, C5) | 2.1 - 2.4 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4 | 145 - 150 |

| C-2, C-6 | 135 - 140 |

| C-3, C-5 | 120 - 125 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |

| N-O Stretch | 1200 - 1300 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | ~138.08 |

| [M+H]⁺ | ~139.09 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-amino-3,5-dimethylpyridine-1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern if MS/MS analysis is performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a synthesized compound like 4-amino-3,5-dimethylpyridine-1-oxide.

An In-depth Technical Guide on the Potential Biological Activities of Substituted Pyridine-1-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-1-oxides, a class of heterocyclic N-oxide compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The introduction of an N-oxide moiety to the pyridine ring alters its electronic properties, enhancing its polarity and hydrogen bonding capabilities, which in turn can lead to favorable interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the current state of research on substituted pyridine-1-oxides, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and workflows. Pyridine-N-oxide itself is a colorless, hygroscopic solid, and its derivatives are being explored as precursors to various drugs.[2][3]

Anticancer Activity

Substituted pyridine-1-oxides have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Data

The anticancer efficacy of substituted pyridine-1-oxides is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative substituted pyridine-1-oxides against different cancer cell lines.

| Compound ID/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [4] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | Not specified, but less active than the pyridin-2-one analog | [4] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [5] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [5] |

| 1′H-spiro-indene-2,4′-pyridine derivative 5 | HepG-2 / Caco-2 | 10.58 ± 0.80 / 9.78 ± 0.70 | [6] |

| 1′H-spiro-indoline-2,4′-pyridine derivative 7 | HepG-2 / Caco-2 | 8.90 ± 0.60 / 7.83 ± 0.50 | [6] |

| 1′H-spiro-indoline-2,4′-pyridine derivative 8 | HepG-2 / Caco-2 | 8.42 ± 0.70 / 13.61 ± 1.20 | [6] |

| Novel Pyridine Ensemble | HL60 / K562 (Leukemia) | 25.93 µg/mL / 10.42 µg/mL | [7] |

Mechanism of Action: p53 and JNK Signaling Pathway

A significant mechanism by which some pyridine derivatives exert their anticancer effects is through the induction of G2/M cell cycle arrest and apoptosis, mediated by the upregulation of the p53 and JNK signaling pathways.[4]

Signaling Pathway Diagram

Caption: Anticancer signaling pathway of substituted pyridine-1-oxides.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyridine-1-oxide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity

Substituted pyridine-1-oxides have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 2-(Methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus | 0.5 - 64 | [8] |

| Pyridine salt 66 | S. aureus / E. coli | 56 ± 0.5% / 55 ± 0.5% (inhibition at 100 µg/mL) | [8] |

| Pyridine salt 65 | E. coli | 55 ± 0.5% (inhibition at 100 µg/mL) | [8] |

| Pyridine salt 61 | E. coli | 55 ± 0.5% (inhibition at 100 µg/mL) | [8] |

| Thienopyridine derivative 12a | E. coli / B. mycoides / C. albicans | 19.5 / <4.8 / <4.8 | [9] |

| Thienopyridine derivative 15 | E. coli / B. mycoides / C. albicans | >4.8 / 9.8 / 39 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Workflow Diagram

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) test.

Detailed Methodology:

-

Preparation of Dilutions: Perform a serial two-fold dilution of the substituted pyridine-1-oxide compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL). Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Several substituted pyridine-1-oxides have demonstrated potent anti-inflammatory properties in various in vivo models, suggesting their potential for treating inflammatory conditions.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter.

| Compound ID/Substitution Pattern | Animal Model | Dose | Edema Inhibition (%) | Reference |

| Pyridine carbothioamide analog R4 | Rat | 20 mg/kg | Significant reduction in paw size (p < 0.001) | [10][11] |

| Pyridine carbothioamide analog R2 | Rat | 20 mg/kg | Significant reduction in paw size (p < 0.05) | [10][11] |

| 3-hydroxy-pyridine-4-one derivative A | Rat | 20 mg/kg | 67 | [12] |

| 3-hydroxy-pyridine-4-one derivative B | Rat | 400 mg/kg | 43 | [12] |

| 3-hydroxy-pyridine-4-one derivative C | Rat | 200 mg/kg | 50 | [12] |

| Pyridone and Pyridine derivatives (8 compounds) | Rat | Not specified | More potent than Prednisolone | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Workflow Diagram

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound (substituted pyridine-1-oxide) or a reference drug (e.g., indomethacin) intraperitoneally or orally to the rats.

-

Induction of Edema: After a specific period (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[14]

Neuroprotective Activity

Emerging research suggests that substituted pyridine-1-oxides may possess neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. One of the investigated mechanisms is the inhibition of monoamine oxidases (MAOs).

Quantitative Neuroprotective Data

The inhibitory activity against MAO-A and MAO-B is a key indicator of potential neuroprotective effects.

| Compound ID/Substitution Pattern | Target | IC50 (µM) | Reference |

| N-Pyridyl-hydrazone derivative 2k | MAO-A | 6.12 | [15] |

| N-Pyridyl-hydrazone derivative 2l | MAO-A | 10.64 | [15] |

| N-Pyridyl-hydrazone derivative 2n | MAO-A | 9.52 | [15] |

| N-Pyridyl-hydrazone derivative 2j | MAO-B | 9.30 | [15] |

| Pyridazinobenzylpiperidine derivative S15 | MAO-A | 3.691 | [16] |

| Pyridazinobenzylpiperidine derivative S5 | MAO-A | 3.857 | [16] |

| Pyridazinobenzylpiperidine derivative S5 | MAO-B | 0.203 | [16] |

| Pyridazinobenzylpiperidine derivative S16 | MAO-B | 0.979 | [16] |

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological disorders.

Logical Relationship Diagram

Caption: Mechanism of neuroprotection via MAO inhibition.

Conclusion and Future Perspectives

Substituted pyridine-1-oxides represent a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ability to readily modify the substitution pattern on the pyridine-1-oxide ring allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on several key aspects. Firstly, the elucidation of detailed mechanisms of action for their antimicrobial and anti-inflammatory effects will be crucial for rational drug design. Secondly, expanding the scope of in vivo studies is necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. For neuroprotective applications, further investigations into mechanisms beyond MAO inhibition are warranted. The continued exploration of this fascinating class of compounds holds significant promise for the development of novel therapeutics to address a wide range of diseases.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Silico Prediction of 4-Amino-3,5-dimethylpyridine-1-oxide Bioactivity: A Technical Guide

This guide provides a comprehensive technical overview of the in silico methodologies for predicting the bioactivity of 4-amino-3,5-dimethylpyridine-1-oxide. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, hypothetical workflow based on established computational techniques for similar pyridine-1-oxide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to 4-Amino-3,5-dimethylpyridine-1-oxide

4-Amino-3,5-dimethylpyridine-1-oxide belongs to the pyridine N-oxide class of heterocyclic compounds. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The N-oxide functional group can significantly influence the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its therapeutic index.[4][5] Given the pharmacological importance of this chemical class, in silico prediction methods offer a rapid and cost-effective approach to evaluate the potential bioactivity of novel derivatives like 4-amino-3,5-dimethylpyridine-1-oxide.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a comprehensive in silico strategy to predict the bioactivity of 4-amino-3,5-dimethylpyridine-1-oxide, focusing on a hypothetical anticancer activity. This workflow can be adapted for other potential biological targets.

Methodologies and Hypothetical Data

This section details the core in silico methodologies and presents hypothetical data for 4-amino-3,5-dimethylpyridine-1-oxide, assuming a potential anticancer activity targeting Epidermal Growth Factor Receptor (EGFR), a common target for pyridine derivatives.[6][7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mechanism and predicting binding affinity.

Experimental Protocol:

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDockTools.

-

Define the binding site (grid box) based on the co-crystallized inhibitor or through blind docking.

-

-

Ligand Preparation:

-

Generate the 3D structure of 4-amino-3,5-dimethylpyridine-1-oxide using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges.

-

-

Docking Simulation:

-

Perform docking using software like AutoDock Vina or Glide.

-

Use a Lamarckian Genetic Algorithm with a suitable number of runs.

-

Analyze the resulting binding poses and their corresponding binding energies.

-

Hypothetical Docking Results:

| Compound | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-amino-3,5-dimethylpyridine-1-oxide | EGFR | 1M17 | -8.5 | Met793, Gly796, Leu718 |

| Reference Inhibitor (Erlotinib) | EGFR | 1M17 | -9.2 | Met793, Cys797, Leu844 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds.[8][9][10][11]

Experimental Protocol:

-

Dataset Collection:

-

Descriptor Calculation:

-

Calculate various molecular descriptors (e.g., topological, electronic, constitutional) for each compound using software like PaDEL-Descriptor or Dragon.

-

-

Model Development:

-

Use multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machine) to build the QSAR model.

-

Select the most relevant descriptors.

-

-

Model Validation:

-

Validate the model using internal (cross-validation) and external validation (test set).

-

Evaluate statistical parameters such as R², Q², and RMSE.

-

Hypothetical QSAR Model and Prediction:

A hypothetical MLR-based QSAR model for anti-HeLa activity could be:

pIC50 = 0.5 * ALogP - 0.2 * TPSA + 0.8 * nHBDon + 3.5

| Compound | ALogP | TPSA | nHBDon | Predicted pIC50 |

| 4-amino-3,5-dimethylpyridine-1-oxide | 1.2 | 65.5 | 1 | 5.0 |

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. In silico tools can predict these properties based on the chemical structure.

Experimental Protocol:

-

Input Structure:

-

Provide the SMILES or 3D structure of 4-amino-3,5-dimethylpyridine-1-oxide to an ADMET prediction server (e.g., SwissADME, pkCSM).

-

-

Property Calculation:

-

The server calculates various physicochemical and pharmacokinetic properties.

-

-

Analysis:

-

Evaluate the predicted properties against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

-

Hypothetical ADMET Profile:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 152.19 g/mol | < 500 g/mol |

| LogP | 1.1 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| Human Intestinal Absorption | High | High |

| BBB Permeability | Low | Low (for peripheral targets) |

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Non-inhibitor | Non-inhibitor |

Potential Signaling Pathway Involvement

Based on the hypothetical anticancer activity targeting EGFR, the following signaling pathway could be implicated.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of 4-amino-3,5-dimethylpyridine-1-oxide. By leveraging molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently screen and prioritize novel compounds for further experimental validation. The hypothetical data and workflows presented herein serve as a template for the rational design and development of new therapeutic agents based on the pyridine-1-oxide scaffold. Future experimental studies are warranted to validate these in silico predictions and elucidate the precise mechanism of action of this compound.

References

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 4. baranlab.org [baranlab.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. scribd.com [scribd.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylpyridine-1-oxide is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the N-oxide functionality, the activating amino group, and the flanking methyl groups, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-amino-3,5-dimethylpyridine-1-oxide as a chemical intermediate, with a particular focus on its role in the development of pharmacologically active agents.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 4-amino-3,5-dimethylpyridine-1-oxide is not extensively reported in the public literature, the properties of its key precursor, 3,5-dimethyl-4-nitropyridine-1-oxide, offer valuable context. The reduction of the nitro group to an amino group is expected to increase the compound's polarity and basicity.

Table 1: Physicochemical Data of the Precursor 3,5-Dimethyl-4-nitropyridine-1-oxide

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 174-175 °C |

| Solubility | Slightly soluble in DMSO and Methanol |

Note: This data is for the nitro-precursor and should be used as a reference point.

Synthesis

The most direct and well-documented route to 4-amino-3,5-dimethylpyridine-1-oxide is through the reduction of its nitro-analogue, 3,5-dimethyl-4-nitropyridine-1-oxide. This precursor is typically synthesized by the nitration of 3,5-dimethylpyridine-1-oxide.

Experimental Protocol: Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

This protocol is based on the catalytic reduction of 3,5-dimethyl-4-nitropyridine-1-oxide.[1]

Materials:

-

3,5-Dimethyl-4-nitropyridine-1-oxide

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

55% Hydrazine hydrate

-

Argon or Nitrogen gas

Procedure:

-

A solution of 3,5-dimethyl-4-nitropyridine-1-oxide (1.0 g, 6.0 mmol) in ethanol (100 mL) is prepared in a round-bottom flask.

-

10% Palladium on carbon (0.1 g) is added to the stirred solution.

-

The reaction mixture is placed under an inert atmosphere of argon.

-

The mixture is heated to 90 °C.

-

55% Hydrazine hydrate (3.7 mL, 12.0 mmol) is added dropwise to the heated solution.

-

The reaction is monitored for completion (e.g., by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude 4-amino-3,5-dimethylpyridine-1-oxide, which can be further purified by recrystallization or chromatography.

Caption: Synthetic workflow for 4-Amino-3,5-dimethylpyridine-1-oxide.

Reactivity and Applications as a Chemical Intermediate

4-Amino-3,5-dimethylpyridine-1-oxide serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The amino group provides a nucleophilic center, enabling a range of chemical transformations.

Precursor to Fused Heterocyclic Systems

The primary utility of 4-amino-3,5-dimethylpyridine-1-oxide in medicinal chemistry is as a building block for constructing fused heterocyclic ring systems.[2] For instance, it is a potential precursor for the synthesis of pyridotriazoles, which are scaffolds of interest in drug discovery.[2] The amino group can react with appropriate reagents to form a third ring fused to the pyridine core.

Caption: Potential reaction pathways for 4-Amino-3,5-dimethylpyridine-1-oxide.

Role in the Synthesis of Proton Pump Inhibitors

While not a direct intermediate in the most common industrial syntheses, the structural motif of 4-amino-3,5-dimethylpyridine-1-oxide is closely related to the pyridine core of blockbuster anti-ulcer drugs like omeprazole and esomeprazole. The precursor, 3,5-dimethyl-4-nitropyridine-1-oxide, is a key starting material in some synthetic routes to these drugs.[2] The transformation of the nitro group to other functionalities, such as a methoxy group, is a crucial step in these syntheses. The amino derivative represents an alternative functional handle for further chemical elaboration.

Conclusion

4-Amino-3,5-dimethylpyridine-1-oxide is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its reactive amino functionality make it an attractive starting point for the construction of complex heterocyclic systems. While detailed physicochemical data on the isolated compound is limited, its utility as a synthetic building block is well-established. Further exploration of the reactivity of this compound is likely to uncover novel applications in the development of new therapeutic agents and other functional molecules.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 4-Amino-3,5-dimethylpyridine-1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of 4-amino-3,5-dimethylpyridine-1-oxide. Given the limited publicly available data for this specific compound, this document focuses on establishing robust experimental protocols based on industry standards, such as the International Council for Harmonisation (ICH) guidelines. These protocols are designed to generate reliable data for drug discovery and development purposes.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various formulations. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock, usually dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable in early drug discovery to quickly identify compounds with potential solubility liabilities.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-amino-3,5-dimethylpyridine-1-oxide in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a set period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).

-

Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true solubility" and is crucial for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of solid 4-amino-3,5-dimethylpyridine-1-oxide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standards of known concentrations.

-

Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Table 1: Hypothetical Solubility Data for 4-Amino-3,5-dimethylpyridine-1-oxide

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 25 | 150 |

| Thermodynamic | 0.1 N HCl | 1.2 | 37 | > 1000 |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | 850 |

| Thermodynamic | Phosphate Buffer | 6.8 | 37 | 200 |

Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life. Stability studies are designed to understand how the compound changes under various environmental conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of 4-amino-3,5-dimethylpyridine-1-oxide (e.g., 1 mg/mL) in various stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is exposed to 80°C for 48 hours.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light.

-

-

Sample Analysis: After the specified time, the stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.

Table 2: Hypothetical Forced Degradation Data for 4-Amino-3,5-dimethylpyridine-1-oxide

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 h | 60°C | 15.2 | 2 |

| 0.1 N NaOH | 24 h | 60°C | 8.5 | 1 |

| 3% H₂O₂ | 24 h | RT | 25.8 | 3 |

| Thermal (Solid) | 48 h | 80°C | 2.1 | 1 |

| Photolytic (Solid) | ICH Q1B | RT | < 1.0 | 0 |

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance to establish a re-test period. The studies are conducted under controlled storage conditions as defined by the ICH Q1A(R2) guideline.

-

Batch Selection: At least three primary batches of 4-amino-3,5-dimethylpyridine-1-oxide are used for the study.

-

Container Closure System: The compound is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Tests: The tests should cover physical, chemical, and microbiological attributes that are susceptible to change and might influence quality, safety, and/or efficacy. This includes appearance, assay, purity (degradation products), and water content.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of 4-amino-3,5-dimethylpyridine-1-oxide.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide outlines the essential experimental protocols for a thorough investigation of the solubility and stability of 4-amino-3,5-dimethylpyridine-1-oxide. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data that is critical for advancing a compound through the drug development pipeline. The successful execution of these studies will provide a solid foundation for formulation development and regulatory submissions.

Methodological & Application

detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

An Application Note and Detailed Protocol for the Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step synthesis protocol for 4-amino-3,5-dimethylpyridine-1-oxide, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the N-oxidation of 3,5-dimethylpyridine, followed by nitration at the 4-position, and concludes with the reduction of the nitro group to the desired amine.

Overall Synthesis Workflow

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide is accomplished through a robust three-step process, outlined below. Each step is detailed with specific reaction conditions and purification methods.

Figure 1: Overall workflow for the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide.

Step 1: Synthesis of 3,5-Dimethylpyridine-1-oxide

The initial step involves the N-oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine). This is a well-established transformation, typically achieved using an oxidizing agent in an acidic medium.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyridine in glacial acetic acid.

-

Addition of Oxidant: While stirring, carefully add hydrogen peroxide (30-35% solution) to the mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetic acid under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to basic (pH > 8) using a suitable base such as sodium carbonate. The aqueous layer is extracted multiple times with a chlorinated solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 3,5-dimethylpyridine-1-oxide as a solid.

Quantitative Data for Step 1

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 3,5-Dimethylpyridine | 107.15 | 1.0 | 1.0 | (Example) 10.7 g |

| Hydrogen Peroxide (30%) | 34.01 | ~1.5-2.0 | ~1.5-2.0 | (Example) 17-23 mL |

| Glacial Acetic Acid | 60.05 | - | (Solvent) | (Example) 50 mL |

| Product: 3,5-Dimethylpyridine-1-oxide | 123.15 | - | - | Yields typically >90% |

Step 2: Synthesis of 4-Nitro-3,5-dimethylpyridine-1-oxide

The intermediate, 3,5-dimethylpyridine-1-oxide, is subsequently nitrated at the 4-position. This is a regioselective reaction directed by the N-oxide group.

Experimental Protocol

-

Reaction Setup: In a flask cooled in an ice bath, add concentrated sulfuric acid. Slowly add 3,5-dimethylpyridine-1-oxide to the sulfuric acid while stirring, ensuring the temperature remains low.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. This mixture is then added dropwise to the solution of the N-oxide, maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is slowly warmed to 90-100°C and stirred for several hours. The reaction should be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 8. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-nitro-3,5-dimethylpyridine-1-oxide.[1]

Quantitative Data for Step 2

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 3,5-Dimethylpyridine-1-oxide | 123.15 | 1.0 | 1.0 | (Example) 12.3 g |

| Concentrated Sulfuric Acid | 98.08 | - | (Solvent/Catalyst) | (Example) 50 mL |

| Concentrated Nitric Acid | 63.01 | ~1.5-2.0 | ~1.5-2.0 | (Example) ~8-11 mL |

| Product: 4-Nitro-3,5-dimethylpyridine-1-oxide | 168.15 | - | - | Yields typically 85-95% [1] |

Step 3: Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

The final step is the reduction of the 4-nitro group to the corresponding amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol

-

Reaction Setup: To a solution of 4-nitro-3,5-dimethylpyridine-1-oxide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to give 4-amino-3,5-dimethylpyridine-1-oxide.

Quantitative Data for Step 3

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 4-Nitro-3,5-dimethylpyridine-1-oxide | 168.15 | 1.0 | 1.0 | (Example) 16.8 g |

| Palladium on Carbon (10%) | - | - | (Catalyst) | (Example) 0.5-1.0 g |

| Hydrogen Gas | 2.02 | Excess | Excess | 1-4 atm pressure |

| Solvent (e.g., Ethanol) | 46.07 | - | (Solvent) | (Example) 150 mL |

| Product: 4-Amino-3,5-dimethylpyridine-1-oxide | 138.17 | - | - | Yields are generally high |

Alternative Reduction Method

An alternative to catalytic hydrogenation is the use of a metal in an acidic medium.

Figure 2: Alternative reduction using iron in acetic acid.

This method involves suspending the nitro compound in a mixture of iron powder and acetic acid and heating the mixture.[2] The work-up typically involves filtration to remove iron salts, followed by basification and extraction of the product.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

N-oxidation and nitration reactions can be highly exothermic. Proper temperature control is crucial.

-

Concentrated acids and hydrogen peroxide are corrosive and strong oxidizers. Handle them with care in a fume hood.

-

Catalytic hydrogenation with palladium on carbon and hydrogen gas is flammable and potentially explosive. Ensure the system is properly set up and purged of air. Palladium on carbon can be pyrophoric when dry and exposed to air.

This detailed protocol provides a reliable pathway for the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide, a key intermediate for further chemical and pharmaceutical development.

References

Application Notes and Protocols: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylpyridine-1-oxide is a substituted pyridine N-oxide that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a directing N-oxide functionality, allows for diverse reactivity and the construction of complex heterocyclic scaffolds. This document provides an overview of its primary application as a synthetic building block, including detailed protocols for its preparation and subsequent use in the synthesis of fused heterocyclic systems.

Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

The primary route to 4-amino-3,5-dimethylpyridine-1-oxide involves the reduction of its nitro precursor, 3,5-dimethyl-4-nitropyridine-1-oxide. The nitro compound is readily synthesized by the nitration of 3,5-dimethylpyridine-1-oxide (3,5-lutidine-N-oxide).

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyridine-1-oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.

Materials:

-

3,5-Dimethylpyridine-1-oxide (3,5-lutidine-N-oxide)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 3,5-dimethylpyridine-1-oxide to the cold sulfuric acid with continuous stirring.

-

To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

-

The product will precipitate as a solid. Filter the solid and wash it with cold water.

-

The aqueous layer can be further extracted with chloroform or dichloromethane to recover any dissolved product.

-

Combine the solid product with the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethyl-4-nitropyridine-1-oxide.

Quantitative Data for Nitration of 3,5-Lutidine-N-oxide (Exemplary):

| Reactant/Reagent | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

| 3,5-Lutidine-N-oxide | 1 | 90-100 | 2-4 | 85-95 | >98% |

| Conc. H₂SO₄ | - | - | - | - | - |

| Fuming HNO₃ | ~3 | - | - | - | - |

Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitropyridine-1-oxide

The reduction of the nitro group to an amine is a key transformation. Catalytic hydrogenation is a clean and efficient method.

Materials:

-

3,5-Dimethyl-4-nitropyridine-1-oxide

-

Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel (Ra-Ni)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

Dissolve 3,5-dimethyl-4-nitropyridine-1-oxide in ethanol or methanol in a hydrogenation vessel.

-

Carefully add the Pd/C or Ra-Ni catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 4-amino-3,5-dimethylpyridine-1-oxide.

Quantitative Data for Reduction of 3,5-Dimethyl-4-nitropyridine-1-oxide (Typical):

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 10% Pd/C | Ethanol | 1-4 | Room Temp. | 2-6 | >95% |

| Raney Ni | Methanol | 1-4 | Room Temp. | 4-8 | ~90% |

Synthesis Workflow

Caption: Synthetic pathway to 4-amino-3,5-dimethylpyridine-1-oxide.

Applications in the Synthesis of Fused Heterocyclic Systems

4-Amino-3,5-dimethylpyridine-1-oxide is a key precursor for the synthesis of various fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The amino group can undergo diazotization followed by cyclization, or it can be used in condensation reactions to form new rings.

Application Example: Synthesis of Pyridotriazoles

Proposed Experimental Protocol (General):

Materials:

-

4-Amino-3,5-dimethylpyridine-1-oxide

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or other mineral acid

-

Appropriate solvent (e.g., water, acetic acid)

Procedure:

-

Dissolve 4-amino-3,5-dimethylpyridine-1-oxide in a suitable acidic solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period to allow for the formation of the diazonium salt.

-

The reaction conditions would then be adjusted (e.g., heating, addition of a catalyst) to promote the intramolecular cyclization to form the pyridotriazole ring system.

-

The product would be isolated by neutralization, extraction, and purification by chromatography or recrystallization.

Logical Relationship for Pyridotriazole Synthesis

Caption: Proposed pathway for pyridotriazole synthesis.

Other Potential Applications

The unique electronic properties of 4-amino-3,5-dimethylpyridine-1-oxide suggest its potential in other areas of organic synthesis, although these are less documented.

-

Catalysis: The N-oxide moiety can act as a Lewis base and a hydrogen bond acceptor, potentially enabling its use as an organocatalyst in various transformations. The amino group can be further functionalized to introduce chirality, leading to applications in asymmetric catalysis.

-

Ligand Synthesis: The amino group provides a handle for the introduction of coordinating moieties, allowing for the synthesis of novel ligands for transition metal catalysis. The pyridine N-oxide itself can also coordinate to metal centers.

Conclusion

4-Amino-3,5-dimethylpyridine-1-oxide is a versatile synthetic intermediate with its primary application being the construction of complex heterocyclic molecules of interest to the pharmaceutical and agrochemical industries. The straightforward synthesis from its nitro precursor and the reactivity of its functional groups make it a valuable tool for organic chemists. Further research into its catalytic activities and applications as a ligand could unveil new synthetic methodologies.

Application Notes and Protocols for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction and Potential Applications

4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is a heterocyclic compound belonging to the class of aminopyridine N-oxides. This class of molecules is gaining significant interest in medicinal chemistry due to their diverse biological activities. The presence of the N-oxide functionality can enhance the physicochemical properties of the parent amine, such as increasing water solubility and modulating membrane permeability.[1][2] Furthermore, the N-oxide group can be bioreduced in vivo, suggesting a potential role for these compounds as hypoxia-activated prodrugs.[2]

Based on the activities of analogous compounds, potential therapeutic applications for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE could include:

-

Anticancer Agents: Heterocyclic N-oxides have demonstrated potent anticancer activities.[3][4] They can act as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.

-

Antibacterial Agents: The aminopyridine scaffold is a component of many antibacterial drugs.[4]

-

Anti-inflammatory Agents: Certain aminopyridine derivatives have shown anti-inflammatory properties.[4]

-

Neurological Disorders: 4-aminopyridine is a known potassium channel blocker used to treat multiple sclerosis.[5][6] Derivatives of 4-aminopyridine-1-oxide could potentially modulate ion channels or other neurological targets.

Structurally Related Compounds and Biological Activities

While specific data for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is unavailable, the biological activities of several related aminopyridine derivatives have been reported. This data can guide the initial screening and hypothesis generation for the target compound.

Table 1: Biological Activities of Structurally Related Aminopyridine Derivatives

| Compound Class | Specific Example(s) | Biological Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference(s) |

| Aminomethyl-pyridines | 4e-1, 4e-2 | DPP-4 Inhibition | IC₅₀ = 0.044 µM (for 4e-1) | [7] |

| 2-Aminopyrimidine Derivatives | Compound 1 | β-Glucuronidase Inhibition | IC₅₀ = 2.8 ± 0.10 µM | [8] |

| 2-Aminopyridines | Compound 12 | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | IC₅₀ = 0.012 µM | [9] |

| Aminopyridine Derivatives | (R)-5 | Trypanosoma cruzi inhibition | EC₅₀ ~ picomolar | [10] |

| Aminopyridine Derivatives | Compound 45 | Trypanosoma brucei inhibition | EC₅₀ = 2 nM | [10] |

| 4-Aminopyridine | 4-AP | K⁺ Channel Blockade | IC₅₀ = 5 mM (on Aβ₁₋₄₂-induced IK) | [6] |

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, based on standard assays used for similar compounds.

General Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a starting point to assess the general toxicity of the compound against various cell lines.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., Hep-G2, MCF-7, HCT116)[11] in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypoxia-Induced Cytotoxicity Assay

This assay can determine if the compound exhibits selective toxicity under hypoxic conditions, which is characteristic of some N-oxide prodrugs.

Protocol:

-

Cell Seeding: Seed cancer cells in two separate 96-well plates as described in the MTT assay protocol.

-

Compound Treatment: Treat both plates with serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

-

Incubation Conditions:

-

Normoxic Plate: Incubate one plate under standard conditions (21% O₂, 5% CO₂).

-

Hypoxic Plate: Place the second plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the same incubation period.

-

-

Cell Viability Assessment: After the incubation period, assess cell viability in both plates using the MTT assay as described above.

-

Data Analysis: Compare the IC₅₀ values under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests selective activity.

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is currently unknown. However, based on related compounds, several pathways can be hypothesized and investigated.

Bioreductive Activation Pathway

Many heterocyclic N-oxides act as prodrugs that are activated under hypoxic conditions by cellular reductases. This is a key mechanism for their selective antitumor activity.[3]

Caption: Hypothesized bioreductive activation of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Modulation of Inflammatory Signaling

4-aminopyridine has been shown to modulate inflammatory signaling pathways in microglia.[6] A similar mechanism could be explored for its N-oxide derivative.

Caption: Potential anti-inflammatory signaling pathway modulation.

Synthesis

The synthesis of aminopyridine N-oxides can generally be achieved through the oxidation of the corresponding aminopyridine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Efficacy Testing of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The N-oxide functional group can enhance the physicochemical properties of the parent pyridine ring, often leading to increased water solubility and altered electronic characteristics that can modulate biological activity.[1] Research has demonstrated the potential of pyridine derivatives and their N-oxides in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4][5] These compounds have been shown to exert their effects through various mechanisms, such as enzyme inhibition, induction of apoptosis, and modulation of inflammatory pathways.[2][3][4] This document provides a detailed experimental framework for investigating the efficacy of a novel pyridine N-oxide derivative, 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE (referred to herein as "Compound-X"), with a primary focus on its potential as an anti-cancer agent.

Hypothetical Therapeutic Application: Oncology

Recent studies on pyridine derivatives have highlighted their anti-cancer properties, including the ability to inhibit histone deacetylase (HDAC), induce apoptosis and reactive oxygen species (ROS) production, and arrest the cell cycle.[3] For instance, a novel pyridine derivative, compound H42, demonstrated potent inhibitory effects on ovarian cancer cell proliferation both in vitro and in vivo.[3] This suggests that Compound-X, with its unique substitution pattern, warrants investigation for similar anti-neoplastic activities. The following protocols are designed to systematically evaluate the anti-cancer efficacy of Compound-X.

Experimental Protocols

In Vitro Efficacy Assessment

a) Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of Compound-X on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of Compound-X in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Treat the cells with the different concentrations of Compound-X and a vehicle control (DMSO). Include a positive control such as Doxorubicin.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by Compound-X.

-

Procedure:

-

Treat cells with Compound-X at concentrations around its IC50 value for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

c) Cell Cycle Analysis

This protocol assesses the effect of Compound-X on cell cycle progression.

-

Procedure:

-

Treat cells with Compound-X at its IC50 concentration for 24 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

d) Western Blot Analysis for Key Signaling Proteins

This technique is used to investigate the effect of Compound-X on proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Treat cells with Compound-X for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

In Vivo Efficacy Assessment

a) Xenograft Mouse Model of Cancer

This model evaluates the anti-tumor activity of Compound-X in a living organism.[3][6]

-

Animal Model: Athymic nude mice (BALB/c nu/nu).

-

Procedure:

-

Subcutaneously inject a human cancer cell line (e.g., HCT116) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomly assign the mice to treatment groups (e.g., vehicle control, Compound-X at different doses, positive control like cyclophosphamide).

-

Administer the treatments intraperitoneally or orally for a specified period (e.g., 10-21 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).